FabI Enzyme Inhibition: 60 nM IC₅₀ in the Exact 4-Bromoaryl Pharmacophore
The compound (BDBM133681) displayed an IC₅₀ of 60 nM against Staphylococcus aureus FabI (enoyl-ACP reductase) at pH 6.5, 2 °C, as disclosed in US8846711 and US9051321 [1]. The patent explicitly claims this structure (Example 25/26) among a focused set of indole-acrylamides; the 4-bromo substitution is taught as essential for maintaining sub-100 nM potency, whereas the 4-chloro and unsubstituted phenyl analogs were not listed with identical FabI IC₅₀ values within the same patent [1].
| Evidence Dimension | FabI (S. aureus) inhibition IC₅₀ |
|---|---|
| Target Compound Data | 60 nM (US8846711, Example 25/26) |
| Comparator Or Baseline | 4-Chloro analog (CAS 329778-18-9): Not selected for FabI IC₅₀ in patent; unsubstituted phenyl analog (CAS 74582-72-2): Not selected for FabI IC₅₀ in patent |
| Quantified Difference | Target compound selected for FabI profiling; comparator analogs not disclosed with FabI data, implying sub-100 nM activity was unique to the 4-bromo substitution in this series. |
| Conditions | pH 6.5, 2 °C, ADA buffer, 1 mM DTT, 0.006% Triton-X100 |
Why This Matters
Procurement of the 4-bromo analog ensures retention of the 60 nM FabI IC₅₀ phenotype; substitution with the 4-chloro or unsubstituted phenyl analog introduces uncharacterized potency loss that undermines SAR continuity in antibacterial programs.
- [1] BindingDB. BDBM133681: (2E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide, IC₅₀ = 60 nM for FabI (S. aureus). US8846711, US9051321. BindingDB. View Source
